Product packaging for Methiocarb-d3(Cat. No.:CAS No. 1581694-94-1)

Methiocarb-d3

Cat. No.: B569353
CAS No.: 1581694-94-1
M. Wt: 228.33 g/mol
InChI Key: YFBPRJGDJKVWAH-HPRDVNIFSA-N
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Description

Significance of Stable Isotope Labeling in Contemporary Chemical Research

Stable isotope labeling is a powerful technique used to track the passage of molecules through a reaction, metabolic pathway, or complex system. wikipedia.org In this method, one or more atoms in a compound are replaced with a stable (non-radioactive) isotope of the same element, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon-12 with carbon-13. wikipedia.orgacanthusresearch.com Because the chemical properties of the labeled compound are nearly identical to its unlabeled counterpart, it behaves in the same way during chemical processes and biological interactions. acanthusresearch.comscispace.com

The key advantage of isotopic labeling is that the difference in mass allows the labeled compound to be distinguished from the unlabeled version using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This enables researchers to perform highly accurate quantitative analyses, trace metabolic pathways, and study the absorption, distribution, metabolism, and excretion (ADME) of compounds. diagnosticsworldnews.comacs.org Stable isotope-labeled compounds, particularly deuterated ones, are widely used as internal standards in quantitative mass spectrometry to improve the accuracy and precision of measurements. acanthusresearch.comclearsynth.com

Rationale for Deuterium Labeling of Methiocarb (B1676386) for Advanced Investigations

The primary rationale for the deuterium labeling of Methiocarb to create Methiocarb-d3 is for its use as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com When measuring the concentration of Methiocarb in complex samples like soil, water, or biological tissues, various factors can lead to inaccurate results. These include loss of the analyte during sample preparation and "matrix effects," where other components in the sample interfere with the instrument's signal. clearsynth.comscispace.com

An ideal internal standard behaves almost identically to the analyte of interest throughout the entire analytical process. waters.com By adding a known amount of this compound to a sample before processing, scientists can use it as a reference point. Since this compound has nearly the same chemical and physical properties as Methiocarb, it experiences similar losses during extraction and similar matrix effects during analysis. waters.com However, because of its higher mass, the mass spectrometer can detect it separately from the unlabeled Methiocarb. clearsynth.com By comparing the instrument's response for Methiocarb to that of this compound, analysts can correct for variations and calculate the concentration of the original Methiocarb with much greater accuracy and reliability. clearsynth.comscispace.com

Overview of Methiocarb as a Key Carbamate (B1207046) Pesticide in Environmental and Biological Contexts

Methiocarb, also known as Mercaptodimethur, is a carbamate pesticide that has been used since the 1960s as an insecticide, molluscicide (to control snails and slugs), acaricide (to control mites), and bird repellent. wikipedia.orgtargetmol.com It functions as a neurotoxin by inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function. herts.ac.ukbiomol.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing neurotoxic effects in target pests. wikipedia.orgtargetmol.com

Due to its application in agriculture, Methiocarb is an environmental contaminant of interest. nih.gov It is moderately persistent and relatively immobile in soil, and its degradation is influenced by factors like soil type and climate. epa.govwfduk.org In water, its stability is highly dependent on pH. nih.govwfduk.org The main metabolites of Methiocarb in the environment include methiocarb sulfoxide (B87167) and methiocarb sulfone, as well as their corresponding phenols. wikipedia.orgnih.gov The presence of Methiocarb and its degradation products in the environment necessitates sensitive and accurate analytical methods for monitoring, which is where the use of this compound as an internal standard becomes essential. researchgate.netresearchgate.net

Data Tables

Table 1: Chemical Properties of Methiocarb

Property Value
IUPAC Name 3,5-Dimethyl-4-(methylsulfanyl)phenyl methylcarbamate
Synonyms Mercaptodimethur, Mesurol
CAS Number 2032-65-7
Molecular Formula C₁₁H₁₅NO₂S
Molar Mass 225.31 g/mol
Appearance Colorless crystals

Data sourced from references wikipedia.orgnih.gov

Table 2: Properties of this compound

Property Value
Chemical Name 3,5-dimethyl-4-(methylthio)phenyl (methyl-d₃)carbamate
Synonyms Mercaptodimethur-d3, Methiocarb-(N-methyl-d3)
CAS Number 1581694-94-1
Molecular Formula C₁₁H₁₂D₃NO₂S
Molecular Weight 228.3 g/mol

Data sourced from references caymanchem.comlgcstandards.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2S B569353 Methiocarb-d3 CAS No. 1581694-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dimethyl-4-methylsulfanylphenyl) N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBPRJGDJKVWAH-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1SC)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1581694-94-1
Record name 1581694-94-1
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Synthesis and Characterization of Methiocarb D3 and Its Deuterated Metabolites

Synthetic Approaches for Deuterated Methiocarb (B1676386) (Methiocarb-d3)

The primary objective in synthesizing this compound is to introduce deuterium (B1214612) atoms specifically onto the methyl group attached to the carbamate (B1207046) nitrogen. This site-specific deuteration is essential for its function as an internal standard, ensuring that the mass shift is solely due to the deuterium incorporation and not due to random labeling or exchangeable protons.

Site-Specific Deuteration (e.g., N-methyl-d3)

Methiocarb itself is synthesized from 4-methylthio-3,5-xylenol and methyl isocyanate wikipedia.org. To achieve this compound, the methyl isocyanate precursor is typically replaced with a deuterated methyl isocyanate, specifically methyl-d3 isocyanate, or the methyl group is introduced via a deuterated methylating agent.

One common approach involves reacting the phenol (B47542) precursor, 4-methylthio-3,5-xylenol, with deuterated methyl isocyanate (CH3-d3-NCO). This reaction directly incorporates the N-methyl-d3 group into the carbamate structure, yielding this compound caymanchem.com. Alternatively, the synthesis might involve reacting the phenol with a deuterated methylating agent, followed by carbamoylation, though direct reaction with deuterated methyl isocyanate is more straightforward for N-methyl-d3 labeling.

The formal name for this compound is 3,5-dimethyl-4-(methylthio)phenyl (methyl-d3)carbamate caymanchem.com. The molecular formula is C11H12D3NO2S, with a molecular weight of approximately 228.3 g/mol caymanchem.com. The structure can be represented as: [2H]C([2H])([2H])NC(=O)Oc1cc(C)c(SC)c(C)c1 lgcstandards.com.

Isotopic Purity and Enrichment Assessment

Assessing the isotopic purity and enrichment of this compound is critical for its reliable use as an internal standard. High isotopic enrichment (typically >97% or >99%) and purity are required caymanchem.comcore.ac.uk.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is the primary technique for determining isotopic purity and enrichment nih.gov. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its deuterated isotopologues (e.g., D0, D1, D2, D3), the percentage of molecules containing the desired number of deuterium atoms can be precisely quantified nih.gov. The presence of species with fewer deuterium atoms (e.g., Methiocarb-d2, Methiocarb-d1) indicates incomplete deuteration or potential hydrogen-deuterium exchange.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) can also be used to confirm the site of deuteration and assess enrichment. ¹H NMR can also provide information by observing the disappearance or significant reduction of signals corresponding to the protons on the labeled methyl group.

The isotopic enrichment is reported as the mole fraction of the desired isotope (deuterium in this case) within the labeled position, expressed as a percentage isotope.com. For a D3-labeled compound, an enrichment of 99% means that approximately 98.5% of the molecules are the fully deuterated species (D3), while the remaining 1.5% consists of partially deuterated species (e.g., D2H) isotope.com.

Synthesis and Characterization of Deuterated Methiocarb Metabolites

Methiocarb undergoes biotransformation in biological systems and environmental degradation primarily through sulfoxidation, leading to methiocarb sulfoxide (B87167) and methiocarb sulfone wikipedia.orgnih.gov. To facilitate the study of these metabolic pathways and environmental fate, deuterated versions of these metabolites are synthesized.

Methiocarb Sulfoxide-d3

Methiocarb sulfoxide-d3 is the deuterium-labeled analogue of methiocarb sulfoxide, a major metabolite of methiocarb. Its synthesis typically involves the oxidation of this compound.

The synthesis route would involve taking this compound and oxidizing the methylthio group (-SCH3) to a methylsulfinyl group (-S(O)CH3). This oxidation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, under controlled conditions to selectively oxidize the sulfur atom without affecting other parts of the molecule.

Formal Name: 3,5-dimethyl-4-(methylsulfinyl)phenyl (methyl-d3)carbamate medchemexpress.com.

Molecular Formula: C11H12D3NO3S medchemexpress.com.

Molecular Weight: Approximately 244.33 g/mol medchemexpress.com.

Characterization: Similar to this compound, Methiocarb sulfoxide-d3 is characterized using HRMS to confirm its mass and isotopic purity. NMR spectroscopy (¹H, ²H, ¹³C) is also employed to verify the structure and the position of deuterium labeling.

Methiocarb Sulfone-d3

Methiocarb sulfone-d3 is the deuterium-labeled analogue of methiocarb sulfone, another significant oxidation product of methiocarb. Its synthesis involves the further oxidation of the sulfur atom in methiocarb sulfoxide-d3.

The synthesis of Methiocarb sulfone-d3 from this compound would involve a more potent or prolonged oxidation process compared to the sulfoxide formation. Oxidizing agents like potassium permanganate (B83412) or excess m-CPBA can be used to convert the methylthio group to a methylsulfonyl group (-S(O)2CH3).

Chemical Name: Methiocarb Sulfone chemicalbook.comnih.gov.

Molecular Formula: C11H15NO4S (for the unlabeled compound) chemicalbook.com. The deuterated version would be C11H12D3NO4S.

Molecular Weight: Approximately 257.31 g/mol for the unlabeled compound chemicalbook.com.

Characterization: Characterization relies on HRMS for mass confirmation and isotopic purity assessment, and NMR spectroscopy for structural elucidation and verification of deuterium incorporation at the N-methyl position.

Other Relevant Deuterated Biotransformation Products

While methiocarb sulfoxide and sulfone are the primary oxidation metabolites, other biotransformation products can occur, such as hydroxylation of the phenyl ring or cleavage of the carbamate ester bond to form methiocarb phenol. If these pathways are of particular interest for analytical studies, corresponding deuterated standards would need to be synthesized.

For instance, methiocarb phenol-d3 could theoretically be synthesized by cleaving the carbamate group from this compound. The synthesis of such phenolic metabolites typically involves the hydrolysis of the carbamate ester. However, the primary focus for internal standards usually remains on the intact molecule and its direct oxidation products, as these are often the most abundant and analytically relevant species.

The synthesis of these deuterated standards is crucial for their application as internal standards in quantitative mass spectrometry, allowing for accurate and precise measurement of methiocarb and its metabolites in complex biological and environmental samples medchemexpress.comcore.ac.uk.

Applications of Methiocarb D3 in Metabolic Fate and Environmental Transformation Studies

Tracing Metabolic Pathways of Methiocarb (B1676386) using Methiocarb-d3

The use of isotopically labeled compounds like this compound is central to understanding how living organisms process and eliminate xenobiotics such as pesticides. By introducing a labeled tracer, scientists can follow the biotransformation of the parent compound and identify the resulting metabolites within complex biological systems.

In vitro studies using subcellular fractions, such as liver microsomes and plasma, are fundamental for identifying the primary metabolic reactions a compound undergoes. In studies on Methiocarb, rat liver microsomes have been used to investigate its oxidative and hydrolytic metabolism. nih.gov Research has shown that when Methiocarb is incubated with rat liver microsomes in the presence of NADPH, it is metabolized to Methiocarb sulfoxide (B87167). nih.govnih.gov A further oxidation product, Methiocarb sulfone, has also been identified. nih.gov

These biotransformations are catalyzed by specific enzyme systems. Studies have identified that the sulfoxidation of Methiocarb is catalyzed by cytochrome P450 (CYP) isoforms, specifically CYP2C19 and CYP1A2, as well as flavin-containing monooxygenase (FMO1). nih.gov Interestingly, while liver microsomes are responsible for the oxidation, the hydrolysis of Methiocarb to its phenol (B47542) metabolite, methylthio-3,5-xylenol (MX), occurs primarily in the plasma. nih.govnih.gov In these experimental setups, this compound is used as a tracer to follow the formation of these metabolites and help confirm their structure via mass spectrometry.

Table 1: Key In Vitro Metabolic Reactions of Methiocarb

Parent Compound Primary Reaction Key Metabolite(s) Enzyme System(s) Involved
Methiocarb Sulfoxidation Methiocarb sulfoxide, Methiocarb sulfone Cytochrome P450 (CYP2C19, CYP1A2), FMO1

In vivo studies in model organisms provide a more comprehensive picture of a compound's metabolic fate, accounting for absorption, distribution, metabolism, and excretion (ADME). When Methiocarb is administered to rats, its biotransformation is primarily driven by sulfoxidation in the liver. wikipedia.org The major metabolites formed are Methiocarb sulfoxide and its corresponding phenol, which can be further oxidized to a sulfone. wikipedia.org

Unexpected findings have emerged from studies on plants. Although Methiocarb is considered a non-systemic pesticide, research on corn plants grown from coated seeds revealed high concentrations of its metabolites in both guttation drops and leaves, while the parent compound was largely undetectable. researchgate.net The main metabolite found was Methiocarb sulfoxide, indicating that the compound is absorbed by the roots and rapidly metabolized within the plant. researchgate.net The use of this compound in such studies is critical for tracking the compound's uptake and systemic distribution of its transformation products throughout the organism.

Accurate quantification of a parent compound and its metabolites is essential for understanding metabolic kinetics. This compound is crucial in this context, serving as an ideal internal standard for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). arxiv.org Because this compound has nearly identical chemical properties and chromatographic behavior to Methiocarb, it can be added to a sample at a known concentration at the beginning of the analytical process. lcms.cz This allows it to account for any loss of analyte during sample extraction and purification, as well as variations in instrument response. arxiv.orglcms.cz

This isotope dilution approach ensures high accuracy and precision in determining the concentrations of Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone in various biological matrices, including tissues and fluids. arxiv.orgnih.gov Analytical methods have been developed to simultaneously quantify Methiocarb and its key metabolites in products of animal origin. nih.gov

Table 2: Example Mass Spectrometry Transitions for Quantitative Analysis This table is illustrative of the data used in LC-MS/MS methods.

Compound Quantitation MS/MS Ion Transition (m/z) Confirmation MS/MS Ion Transition (m/z)
Methiocarb 226 → 169 226 → 121
Methiocarb sulfoxide 242 → 185 242 → 170
Methiocarb sulfone 258 → 107 258 → 202

Data sourced from an environmental chemistry method report. epa.gov

Investigating Environmental Degradation and Transformation Pathways using this compound

Beyond its metabolic fate in organisms, understanding how a pesticide behaves in the environment is critical for risk assessment. This compound is also employed in studies that investigate the abiotic degradation processes of Methiocarb, such as hydrolysis and photodegradation.

Hydrolysis is a major pathway for the degradation of chemical compounds in water. The stability of Methiocarb is highly dependent on the pH of the surrounding water. wikipedia.orgnih.gov It is very stable in acidic conditions but degrades progressively faster as the pH becomes neutral and then alkaline. nih.gov Studies have determined the hydrolysis half-life (DT50) under various pH conditions, demonstrating the compound's susceptibility to breakdown in neutral to basic environments. In these kinetic studies, this compound is used as an internal standard to accurately quantify the declining concentration of the parent compound over time.

Table 3: pH-Dependent Hydrolysis of Methiocarb at 22°C

pH Level Hydrolysis Half-Life (DT50) Stability
4 > 1 year Very Stable
7 < 35 days Moderately Stable
9 6 hours Rapid Degradation

Data sourced from PubChem. nih.gov

Soil Metabolism and Persistence under Aerobic and Anaerobic Conditions

The persistence of this compound in soil is significantly influenced by the presence or absence of oxygen. Through microbial and chemical processes, it degrades into various metabolites, with the rate and pathway of degradation differing under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Under aerobic conditions, this compound is relatively non-persistent. The primary degradation pathway involves oxidation of the sulfur atom to form this compound sulfoxide, which is then further hydrolyzed. Studies have reported a wide range of half-lives (DT50) for methiocarb in aerobic soil, ranging from as short as 4.5 days to as long as 111 days, depending on the specific soil characteristics and environmental conditions.

In the absence of oxygen, the degradation of this compound is considerably slower. The anaerobic half-life has been reported to be approximately 64 days. Under these conditions, a key metabolic process is the reduction of sulfoxide metabolites back to sulfides. The primary metabolite formed under anaerobic conditions is the hydrolysis product, 3,5-dimethyl-4-(methylthio)phenol.

The persistence of this compound and its primary metabolites in soil can be summarized as follows:

CompoundAerobic Half-life (DT50) (Days)Anaerobic Half-life (DT50) (Days)Primary Aerobic MetabolitePrimary Anaerobic Metabolite
This compound 4.5 - 11164This compound sulfoxide3,5-dimethyl-4-(methylthio)phenol-d3
This compound sulfoxide 6-This compound sulfoxide phenol-
This compound sulfoxide phenol 2---
This compound sulfone phenol 20---

Mobility and Leaching Potential of this compound and its Metabolites in Diverse Soil Matrices

The potential for this compound and its transformation products to move through the soil profile and potentially reach groundwater is a key aspect of its environmental risk assessment. This mobility is largely governed by the compound's tendency to adsorb to soil particles, a property often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

This compound itself exhibits low mobility in most soil types. This is due to its strong adsorption to soil organic matter. Reported Koc values for methiocarb are typically in the range of 410 to 1000 mL/g, classifying it as a compound with low leaching potential.

In stark contrast, the primary metabolites of this compound are significantly more mobile. This compound sulfoxide, a major aerobic degradation product, has a much lower affinity for soil particles, with a reported Koc value of less than 31 mL/g. This indicates a very high potential for leaching. Similarly, the phenolic metabolites of this compound are also considered to be highly mobile in the soil environment.

The contrasting mobility of this compound and its metabolites highlights the importance of studying the entire degradation pathway to accurately assess the potential for groundwater contamination.

CompoundSoil Organic Carbon Partition Coefficient (Koc) (mL/g)Mobility ClassificationLeaching Potential
This compound 410 - 1000LowLow
This compound sulfoxide < 31Very HighHigh
This compound phenol metabolites Not specified, but considered highHighHigh

Advanced Analytical Methodologies Employing Methiocarb D3 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry for Precise Quantification of Methiocarb (B1676386)

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of analytes. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte, in this case, Methiocarb-d3, to the sample prior to any processing steps. nih.gov This "isotope-labeled standard" is chemically identical to the native analyte (Methiocarb) but has a different mass due to the presence of heavy isotopes (deuterium).

Because this compound behaves identically to Methiocarb during extraction, cleanup, and chromatographic separation, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. arxiv.orgresearchgate.net The mass spectrometer can differentiate between the native analyte and the labeled standard based on their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the initial concentration of the analyte in the sample can be determined with high accuracy, effectively correcting for both matrix effects and recovery losses. eurl-pesticides.euthermofisher.com This approach is considered one of the most effective ways to compensate for analytical variability. eurl-pesticides.eu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of polar, less volatile, and thermally labile pesticides like Methiocarb. researchgate.netjfda-online.com The coupling of liquid chromatography for separation with the high selectivity and sensitivity of tandem mass spectrometry makes it an ideal platform for trace-level analysis in complex matrices. jfda-online.com this compound is frequently employed as an internal standard in LC-MS/MS methods to ensure the reliability of quantification. biomol.comcaymanchem.comarxiv.org

Method Development and Validation for Trace Analysis of Methiocarb and Metabolites

The development of robust LC-MS/MS methods for Methiocarb and its primary metabolites, Methiocarb sulfoxide (B87167) and Methiocarb sulfone, involves several key steps. epa.gov This includes the optimization of chromatographic conditions to achieve good separation of the analytes from matrix interferences and the fine-tuning of mass spectrometric parameters for maximum sensitivity and specificity. Multiple Reaction Monitoring (MRM) is the most commonly used acquisition mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored. jfda-online.comlcms.cz

Method validation is a critical component to ensure the reliability of the analytical data. This process typically assesses linearity, limits of detection (LOD) and quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation). jfda-online.com For instance, a study on the determination of multiple pesticides in Chenpi (dried tangerine peel) established an LC-MS/MS method with good linearity (correlation coefficients > 0.995) and low detection limits. lcms.cz Similarly, a method for analyzing pesticide residues in honey reported LODs of 4-5 ng/g for various carbamates. jfda-online.com The use of an isotope dilution approach with this compound helps to achieve high accuracy, with relative recoveries often falling within the 70-120% range. arxiv.orgeurl-pesticides.eu

Table 1: Example of LC-MS/MS Validation Parameters for Methiocarb Analysis

ParameterTypical ValueReference
Linearity (r²)> 0.995 lcms.cz
Limit of Detection (LOD)0.01 - 5 ng/g jfda-online.comresearchgate.net
Limit of Quantification (LOQ)0.02 - 16 ng/g researchgate.netjfda-online.com
Accuracy (Recovery)70 - 120% arxiv.orgjfda-online.com
Precision (RSD)< 20% arxiv.orgresearchgate.net

This table presents typical validation parameters and should not be considered as absolute values for all methods.

Optimized Sample Preparation Techniques (e.g., QuEChERS, Solid Phase Extraction)

Effective sample preparation is crucial for removing interfering matrix components and concentrating the analytes of interest prior to LC-MS/MS analysis. Two widely used techniques for pesticide residue analysis are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid Phase Extraction (SPE).

The QuEChERS method has gained significant popularity due to its simplicity, speed, and low solvent consumption. thermofisher.com It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE), where a sorbent is added directly to the extract. nih.govsigmaaldrich.com Various modifications of the QuEChERS method have been developed to handle different sample matrices. For example, in the analysis of pesticides in soil, a modified QuEChERS approach with acetone (B3395972) and dichloromethane (B109758) extraction followed by dSPE cleanup was successfully implemented. researchgate.net

Solid Phase Extraction (SPE) is another common and effective cleanup technique. nih.gov It utilizes a packed cartridge containing a solid sorbent to retain either the analytes or the interferences. For complex matrices like ginger powder, a dual-layer SPE cartridge has been shown to provide superior cleanup compared to dSPE. sigmaaldrich.com In the analysis of pesticides in traditional Chinese medicines, an InertSep HLB SPE column was used for purification. lcms.cz Pressurized liquid extraction (PLE) followed by SPE cleanup has also been used for the analysis of pesticides in sediments. arxiv.org

Mitigation of Matrix Effects and Enhancement of Analytical Accuracy

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting matrix components, are a significant challenge in LC-ESI-MS/MS. researchgate.netresearchgate.net The most effective way to compensate for matrix effects is the use of isotopically labeled internal standards like this compound. eurl-pesticides.euthermofisher.com

Other strategies to mitigate matrix effects include:

Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample. eurl-pesticides.eu

Sample dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby minimizing their impact on ionization. researchgate.netresearchgate.net Studies have shown a linear correlation between matrix effects and the logarithm of the dilution factor. researchgate.net

Standard addition: Adding known amounts of the analyte to the sample extract to create a calibration curve within the sample itself. eurl-pesticides.eu

By employing this compound as an internal standard in conjunction with optimized sample preparation and chromatographic separation, the accuracy of Methiocarb quantification can be significantly enhanced, leading to more reliable and defensible analytical results. arxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

While LC-MS/MS is generally preferred for carbamate (B1207046) analysis, GC-MS/MS can also be utilized, particularly with certain modifications to address the thermal instability of these compounds. researchgate.net this compound can serve as an internal standard in GC-MS/MS methods as well. biomol.comreagecon.com

Specific Considerations for Thermally Labile Carbamate Analytes

The primary challenge in analyzing carbamates like Methiocarb by GC is their thermal lability, which can lead to degradation in the hot injection port. researchgate.netoup.com This degradation can result in inaccurate quantification and the formation of breakdown products.

Several approaches have been developed to overcome this issue:

Derivatization: Converting the carbamates into more thermally stable derivatives prior to GC analysis. One method involves flash methylation in the injection port. scispec.co.th

Cold On-Column Injection: This technique introduces the sample directly onto the column at a low temperature, avoiding the hot injector and minimizing thermal degradation. oup.com

Low-Pressure GC-MS (LP-GC-MS): This approach uses a wider-bore analytical column, which can reduce the thermal degradation of labile analytes like carbamates and increase sample throughput. nih.gov

When developing GC-MS/MS methods for carbamates, careful optimization of the injection technique and temperature program is essential to ensure the integrity of the analytes. The use of this compound as an internal standard is crucial in these methods to compensate for any unavoidable degradation or variability in the analytical process.

Method Development and Validation for Environmental and Biological Samples

The development of sensitive and selective analytical methods for quantifying pesticides in complex environmental and biological matrices is a significant challenge. Matrix components can interfere with the analysis, causing signal suppression or enhancement, which affects the accuracy and precision of the results. lcms.czembrapa.br The use of an isotopically labeled internal standard, such as this compound, is a cornerstone of high-quality method development and validation, as it effectively compensates for these matrix effects and for analyte losses during sample preparation. lcms.czeuropa.eu

Environmental Samples:

In the analysis of environmental matrices like river sediment, this compound is employed as a surrogate standard to ensure the reliability of results. arxiv.org A study focused on determining 50 medium to highly polar pesticide residues in sediments from the Guadalquivir River basin in Spain utilized an isotope dilution approach for quantification. arxiv.org The method, based on liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), was validated for linearity, accuracy (recovery), precision (repeatability), and sensitivity. arxiv.org The use of this compound and other isotopically labeled standards resulted in good performance, with relative recoveries for the suite of pesticides ranging from 76% to 124% and precision values (relative standard deviation) below 20%. arxiv.org This demonstrates the standard's effectiveness in correcting for variations in the analytical process. arxiv.org

Similarly, an automated method for analyzing 51 pesticides in surface and groundwater in Catalonia, Spain, integrated this compound in its isotopic dilution approach. csic.es This on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) method reported limits of detection (LODs) between 0.4 and 63 ng/L, showcasing high sensitivity. csic.es The inclusion of this compound is crucial for achieving the accuracy needed to assess compliance with environmental quality standards. csic.es

Biological Samples:

For biological samples, which are notoriously complex, this compound plays an equally important role. A validated method for detecting hundreds of toxins in just 250 µL of serum utilized a single-step QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction followed by LC-MS/MS and gas chromatography-mass spectrometry (GC-MS/MS) analysis. mdpi.com This extensive screening method was able to detect and quantify 353 compounds, including pesticides like methiocarb-sulfone. mdpi.com While not the direct parent compound, the validation of related metabolites within such a broad scope highlights the utility of a robust panel of internal standards, for which this compound is a key component, to ensure accurate biomonitoring. mdpi.com The validation data for such methods typically assesses recovery and precision at different spiking levels to ensure the method is reliable for real-world samples. embrapa.brmdpi.com

Table 1: Example Validation Parameters for a Multi-Residue Method in Sediment Using an Isotope Dilution Approach with this compound as a Surrogate Standard. arxiv.org
ParameterPerformance MetricResult
AccuracyRelative Recovery76% - 124%
PrecisionRepeatability (RSD)&lt;20%
LinearityCoefficient of Determination (r²)&gt;0.99
SensitivityLimits of Detection (LODs)Low ng/g range
Matrix EffectsAssessmentNegligible for all analytes

High-Resolution Mass Spectrometry (HRMS) and Non-Targeted Screening Approaches with Deuterated Standards

High-resolution mass spectrometry (HRMS), particularly using technologies like Orbitrap, has become a powerful tool for both targeted and non-targeted analysis of environmental contaminants. thermofisher.comlcms.cz HRMS provides highly accurate mass measurements, enabling the confident identification of compounds based on their elemental composition. lcms.cz In this context, deuterated standards like this compound are invaluable.

In non-target screening (NTS), the objective is to identify a broad range of chemicals present in a sample without a preconceived list of targets. europa.eunih.govresearchgate.net While the primary goal is discovery, the process requires anchor points to ensure data quality and reliable compound identification. A deuterated internal standard such as this compound, added to the sample before analysis, serves several functions. Its known, high-resolution accurate mass and predictable retention time act as a quality control check throughout the analytical run. It allows for the monitoring of instrument stability and can be used to normalize data, correcting for shifts in retention time or mass accuracy during long analytical sequences. europa.eu

In suspect screening, where analysts search for a list of suspected compounds that may be present, the principles are similar. The high mass accuracy of HRMS allows for very narrow mass extraction windows (typically <5 ppm), which significantly reduces background noise and the likelihood of false positives. lcms.cz The presence of a co-eluting internal standard like this compound helps to confirm that the analytical system is performing correctly, lending higher confidence to any tentative identifications made. nih.govresearchgate.net Collaborative trials have shown that while fully automated identification workflows remain challenging, the use of internal standards and suspect lists greatly improves the reliability of NTS and suspect screening approaches in water analysis and other complex matrices. nih.govresearchgate.net

Integration of this compound in Comprehensive Multi-Residue Pesticide Analysis Workflows

Modern analytical laboratories are under constant pressure to increase sample throughput and efficiency without compromising data quality. eurl-pesticides.eusepscience.com Multi-residue pesticide analysis, which involves screening for hundreds of compounds in a single run, is now standard practice. sepscience.com The integration of this compound into these comprehensive workflows is essential for achieving both speed and accuracy.

This compound is often included as a component in ready-to-use internal standard mixes designed for broad-spectrum pesticide analysis by LC-MS/MS or GC-MS. reagecon.com These mixes may contain dozens of isotopically labeled analogues of pesticides from various chemical classes. lcms.cz Adding a precise amount of this internal standard mixture at the beginning of the sample preparation process allows for the simultaneous correction of analytical variations for a large number of target analytes. lcms.czeuropa.eu This is particularly crucial in automated workflows, where dozens or hundreds of samples are processed sequentially. sepscience.com Automation of extraction, cleanup, and concentration steps can introduce variability, which is effectively compensated for by the internal standard. sepscience.com

Emerging Research Areas and Future Perspectives for Methiocarb D3

Utilization in Mechanistic Studies of Biotransformation Pathways

The biotransformation of xenobiotics like Methiocarb (B1676386) is a complex process involving multiple enzymatic pathways. Methiocarb-d3 is a powerful tool for dissecting these pathways due to the kinetic isotope effect (KIE). The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slow down the rate of reactions where a carbon-hydrogen bond is cleaved in the rate-determining step. nih.govresearchgate.netscispace.com This allows researchers to identify specific metabolic steps and the enzymes involved.

Methiocarb is known to be metabolized in the liver primarily through sulfoxidation and hydrolysis. wikipedia.orgnih.gov The major metabolic routes include oxidation to methiocarb sulfoxide (B87167) and methiocarb sulfone, and hydrolysis to its phenol (B47542) metabolite, 4-methylthio-3,5-xylenol. nih.govepa.govresearchgate.net

Table 1: Investigating Methiocarb Biotransformation with this compound

Metabolic Pathway Key Metabolites Potential of this compound in Mechanistic Studies
Sulfoxidation Methiocarb sulfoxide, Methiocarb sulfone Serves as a stable internal standard for accurate quantification of metabolites formed through this primary pathway.
Hydrolysis 4-methylthio-3,5-xylenol Acts as a tracer to follow the hydrolytic degradation pathway and quantify the formation of the phenol metabolite.

| N-demethylation | N-desmethyl methiocarb | The kinetic isotope effect can help determine the significance of this minor pathway and identify the specific enzymes involved. |

Role in Understanding Bioavailability and Distribution Kinetics in Biological Systems

Stable isotope labeling is a cornerstone of modern pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of compounds. nih.govresearchgate.net this compound serves as an ideal internal standard for quantitative analysis using mass spectrometry (MS). nih.gov Because it is chemically identical to Methiocarb but has a different mass, it can be added to biological samples to accurately determine the concentration of the parent compound and its metabolites, correcting for any loss during sample preparation and analysis. nih.gov

Application in Compound-Specific Isotope Analysis (CSIA) for Elucidating Environmental Fate Mechanisms

Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to trace the sources and transformation pathways of organic pollutants in the environment. nih.govmdpi.comtersusenv.com CSIA measures the isotopic composition (e.g., ¹³C/¹²C) of a specific compound to determine the extent of its degradation. copernicus.org Degradation processes like hydrolysis, photolysis, and biodegradation often result in isotopic fractionation, where molecules with lighter isotopes react faster, leaving the remaining pool of the contaminant enriched in the heavier isotope. rsc.orgnih.gov

While CSIA typically focuses on natural isotopic abundances, the use of isotopically labeled compounds like this compound can be advantageous in controlled laboratory or mesocosm studies. By introducing this compound into a soil or water system, researchers can precisely trace its degradation pathways without interference from pre-existing Methiocarb contamination. researchgate.netscispace.com

For instance, studies have shown that Methiocarb degrades in soil with a half-life that can vary from days to weeks, primarily forming methiocarb sulfoxide. By using this compound, it would be possible to quantify the rates of different degradation processes (e.g., abiotic hydrolysis vs. microbial degradation) under various environmental conditions with high accuracy. bohrium.com

Exploration of Novel Research Applications in Biological Systems, such as Cellular Pathway Modulation Studies

Recent research has indicated that Methiocarb and its metabolites can interact with nuclear receptors such as the Pregnane X Receptor (PXR) and the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.govresearchgate.net These receptors play crucial roles in regulating the metabolism of xenobiotics and lipids. The activation of these receptors can lead to changes in gene expression and cellular function.

This compound provides a unique tool to investigate these interactions further. Due to the kinetic isotope effect, the metabolic profile of this compound may differ from that of Methiocarb, potentially leading to different concentrations of active metabolites. nih.gov By comparing the effects of Methiocarb and this compound on the activation of PXR and PPARα, researchers can determine whether the parent compound or specific metabolites are responsible for the observed activity. This approach can help to elucidate the specific molecular mechanisms by which Methiocarb may modulate cellular pathways.

Table 2: Application of this compound in Cellular Pathway Studies

Research Area Key Cellular Targets How this compound Can Be Used
Nuclear Receptor Activation PXR, PPARα Compare the receptor activation profiles of Methiocarb and this compound to identify the active molecular species (parent vs. metabolite).
Gene Expression Analysis Target genes of PXR and PPARα Quantify changes in gene expression in response to treatment with Methiocarb and this compound to understand downstream effects.

| Metabolomics | Endogenous metabolite profiles | Use this compound to trace the impact of altered xenobiotic metabolism on endogenous cellular metabolism. |

Future Trends and Methodological Advancements in Stable Isotope-Labeled Pesticide Research

The field of stable isotope-labeled pesticide research is poised for significant advancements, driven by evolving analytical technologies and an increasing need for more precise environmental and toxicological data.

High-Resolution Mass Spectrometry (HRMS): The coupling of stable isotope labeling with HRMS is enabling more sensitive and comprehensive analysis of pesticides and their transformation products in complex environmental and biological matrices. nih.gov This allows for the detection and identification of novel metabolites and degradation products.

Multi-Element CSIA: Future research will likely see an expansion of CSIA to include isotopes of other elements present in pesticide molecules, such as nitrogen (¹⁵N/¹⁴N) and sulfur (³⁴S/³²S). scispace.com A multi-element approach provides more robust data for source apportionment and for distinguishing between different degradation pathways.

Environmental Forensics: Stable isotope analysis is becoming an increasingly important tool in environmental forensics to identify sources of pollution. nih.govmdpi.com Isotope-labeled standards like this compound are crucial for the accurate quantification of pollutants in legal and regulatory contexts.

Regulatory Science: As regulatory bodies demand more detailed information on the environmental fate and metabolic pathways of pesticides, the use of stable isotope-labeled compounds in registration studies is expected to increase. techsciresearch.com These studies provide a higher level of certainty and can lead to more accurate risk assessments.

The continued development and application of stable isotope-labeled compounds, including this compound, will undoubtedly play a pivotal role in advancing our understanding of the complex interactions between chemicals, biological systems, and the environment. iaea.org

Q & A

Basic Research Questions

Q. How can researchers design experiments to quantify Methiocarb-d3 in environmental samples while minimizing matrix interference?

  • Methodology : Use isotope dilution mass spectrometry (IDMS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification. Calibration curves should incorporate matrix-matched standards to account for interference. Validate recovery rates (80–120%) and limit of detection (LOD) using spiked samples. Ensure deuterium-labeled this compound is isotopically pure (>98%) to avoid cross-contamination with unlabeled Methiocarb .
  • Key Considerations : Optimize extraction solvents (e.g., acetonitrile for hydrophilic matrices) and cleanup steps (e.g., solid-phase extraction) to reduce co-extracted contaminants .

Q. What analytical techniques are most reliable for distinguishing this compound from its metabolites in biological systems?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) coupled with chromatography to resolve structural analogs. For metabolic studies, use in vitro models (e.g., liver microsomes) and track isotopic patterns to differentiate parent compounds from sulfone or sulfoxide metabolites. Confirm identity via fragmentation patterns and retention time alignment with reference standards .

Q. How should researchers validate the isotopic purity of this compound in synthesis or procurement?

  • Methodology : Perform nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at the N-methyl position. Quantify isotopic enrichment using mass spectrometry and compare against certified reference materials (CRMs). Store compounds at 0–6°C to prevent degradation or isotopic exchange .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved across studies with varying methodologies?

  • Methodology : Conduct a meta-analysis comparing degradation rates under controlled conditions (pH, temperature, microbial activity). Use standardized OECD guidelines for hydrolysis and photolysis studies. Address discrepancies by cross-validating results with alternative methods (e.g., radiometric vs. LC-MS detection) .
  • Data Analysis : Apply mixed-effects models to account for variability in experimental designs (e.g., soil type, incubation periods) and identify confounding factors .

Q. What strategies optimize sample preparation for this compound in complex matrices (e.g., plant tissues or sediments)?

  • Methodology : Use pressurized liquid extraction (PLE) with in-cell cleanup to reduce co-extractives. Validate protocols via spike-and-recovery tests across matrices. For sediment samples, incorporate sonication and silica gel fractionation to isolate non-polar interferents .
  • Advanced Validation : Perform inter-laboratory comparisons to harmonize extraction efficiency and reproducibility .

Q. How do researchers ensure ethical and reproducible reporting of this compound toxicity studies?

  • Guidelines : Follow ARRIVE (Animal Research: Reporting of In Vivo Experiments) or OECD GLP principles for in vivo studies. Disclose full experimental conditions (e.g., dosing regimens, solvent controls) in supplementary materials. Use blinding and randomization to mitigate bias in data collection .
  • Data Transparency : Archive raw spectra, chromatograms, and statistical scripts in repositories like Zenodo to enable independent verification .

Q. What computational models predict the environmental fate of this compound, and how are they parameterized?

  • Methodology : Apply fugacity models (e.g., EQC) using experimentally derived partition coefficients (log KOW, soil sorption). Validate predictions with field data from mesocosm studies. Sensitivity analyses should prioritize parameters like hydrolysis half-lives and bioaccumulation factors .

Data Management & Collaboration

Q. How should interdisciplinary teams structure data management plans (DMPs) for this compound research?

  • Framework : Define roles for data curation, metadata annotation (e.g., ISO 19115 standards), and long-term storage (e.g., FAIR principles). Use tools like Open Science Framework (OSF) for version control and collaborative analysis .
  • Ethical Compliance : Document informed consent protocols for human biomonitoring studies and adhere to GDPR or HIPAA for sensitive data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.